molecular formula C22H17N3O7S B2580940 methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate CAS No. 1192741-39-1

methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate

Katalognummer B2580940
CAS-Nummer: 1192741-39-1
Molekulargewicht: 467.45
InChI-Schlüssel: HOZXGRGHOSWJSW-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a 2-hydroxy-5-nitrophenyl group , which is a derivative of phenol with a nitro group and a hydroxy group. It also contains a methylidene group , which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2-hydroxy-5-nitrophenyl group and the methylidene group would contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, hydroxy group, and methylidene group would likely impact its properties .

Wissenschaftliche Forschungsanwendungen

Novel Rigid Seven‐Membered Heterocycles

Research by Svetlik et al. (1989) on the cyclocondensation of 4-(2-hydroxyphenyl)-3-buten-2-one with o-aminothiophenol and o-phenylenediamine resulted in the synthesis of novel rigid seven‐membered heterocycles, including oxygen-bridged 1,5‐benzothiazepine and 1,5‐benzodiazepine derivatives. These compounds show different bridging abilities and highlight the potential for creating complex heterocyclic structures through strategic organic reactions (Svetlik, Hanuš, & Bella, 1989).

Synthesis of Nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate Compounds

Nunami et al. (1979) described the synthesis of nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds, showcasing the utility of methyl isocyanoacetate in reactions with nitrophthalic anhydrides. This study exemplifies the synthesis of complex nitrogen-containing compounds and their potential in creating biologically active molecules (Nunami et al., 1979).

Asymmetric Induction in Diels–Alder Reactions

Research by Kirby and Nazeer (1993) on the asymmetric induction in Diels–Alder reactions of α-hydroxy acyl nitroso compounds provides insights into achieving stereoselectivity in the synthesis of complex cyclic compounds. Such methodologies could be applicable in the synthesis of stereochemically complex molecules similar to the one (Kirby & Nazeer, 1993).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Without more information, it’s difficult to provide a detailed analysis .

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. Unfortunately, without more specific information, it’s difficult to speculate on this .

Eigenschaften

IUPAC Name

methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S/c1-22-17(20(28)31-2)18(13-5-3-4-6-15(13)32-22)24-19(27)16(33-21(24)23-22)10-11-9-12(25(29)30)7-8-14(11)26/h3-10,17-18,26H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXGRGHOSWJSW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=C(C=CC(=C5)[N+](=O)[O-])O)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=C(C=CC(=C5)[N+](=O)[O-])O)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.